dimethyl piperidine-2,4-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl piperidine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-10-7(5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJHLIFSMMYQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Piperidine Scaffolds in Synthetic Chemistry
The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous and vital structural motif in the realm of organic chemistry. nih.gov It is considered one of the most important synthetic building blocks for the construction of drugs and is a core component in a multitude of pharmaceuticals and naturally occurring alkaloids. nih.govlifechemicals.com The prevalence of this scaffold can be attributed to several key features. Its saturated, three-dimensional structure provides a robust framework that allows for the precise spatial arrangement of functional groups, a critical factor in designing molecules that can interact with complex biological targets like enzymes and receptors. lifechemicals.com
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-cancer, and antipsychotic effects. nih.govijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines is, therefore, a significant and ongoing task in modern organic chemistry. nih.gov Researchers have developed numerous strategies for their synthesis, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and various metal-catalyzed reactions, all aimed at producing structurally diverse piperidines for further investigation. nih.gov
Conceptual Framework of Dicarboxylate Functionalization in Piperidine Systems
The introduction of functional groups onto the piperidine (B6355638) scaffold is a key strategy for modulating its physicochemical properties and biological activity. Dicarboxylate functionalization, specifically the placement of two carboxylic acid ester groups on the ring, offers a versatile platform for synthetic chemists. These ester groups serve as valuable chemical "handles" that can be selectively modified or used to build more complex molecular architectures.
A notable example highlighting the significance of this functionalization is found in pharmacological studies of piperidine dicarboxylic acid analogues. Research on the effects of four different cis-piperidine dicarboxylate analogues (2,3-, 2,4-, 2,5-, and 2,6-) at the neuromuscular junction of the hermit crab revealed that all were active as agonists. nih.gov The study found that the 2,4-piperidine dicarboxylate isomer, in particular, acted as an agonist and could prevent the development of receptor desensitization. nih.gov This demonstrates that the specific 2,4-substitution pattern confers distinct biological activity, validating its importance as a structural motif for probing biological systems. Furthermore, related structures like piperidine-2,4-diones serve as key intermediates in the synthesis of functionalized piperidines, underscoring the synthetic utility of this substitution pattern. rsc.org
Defining the Academic Research Scope for Dimethyl Piperidine 2,4 Dicarboxylate
De Novo Ring Construction Strategies
The fundamental challenge in synthesizing piperidine dicarboxylates lies in the efficient and controlled construction of the six-membered nitrogen-containing ring. Chemists have developed several primary strategies, categorized as de novo ring construction methods, which build the piperidine core from acyclic or aromatic precursors.
Catalytic Hydrogenation of Pyridine (B92270) Precursors
One of the most direct methods for synthesizing piperidine rings is the reduction of corresponding pyridine precursors. Catalytic hydrogenation is a powerful technique for this transformation, offering a clean and efficient route that often proceeds with high yields. rsc.orgasianpubs.org This approach is advantageous as it starts from readily available and often inexpensive pyridine derivatives. rsc.org
The choice of catalyst and reaction conditions is critical to the success of the hydrogenation and can influence both the yield and the selectivity of the reduction. asianpubs.org Commonly used heterogeneous catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). rsc.orgasianpubs.org However, the aromaticity of the pyridine ring makes its reduction challenging, often necessitating harsh conditions such as elevated temperatures and high pressures of hydrogen gas. rsc.orgasianpubs.org
Recent advancements have focused on developing catalysts that operate under milder conditions. For instance, rhodium oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of various functionalized pyridines at low catalyst loading (0.5 mol%) and mild conditions (5 bar H₂, 40 °C). rsc.org This method has been successfully applied to the synthesis of analogous compounds like dimethyl-piperidine-2,6-dicarboxylate, which was obtained in excellent yield. rsc.org The use of protic solvents like glacial acetic acid has also been shown to facilitate the hydrogenation of pyridine derivatives with PtO₂ at room temperature, overcoming the catalyst-poisoning character of some substrates. asianpubs.orgresearchgate.net
Electrocatalytic hydrogenation represents a modern alternative that avoids the use of high-pressure hydrogen gas. nih.gov Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, various pyridines have been hydrogenated at ambient temperature and pressure with high efficiency. nih.gov
| Catalyst | Substrate Example | Conditions | Yield | Reference |
| Rh₂O₃ | Dimethyl pyridine-2,6-dicarboxylate | 5 bar H₂, 40 °C, TFE | Excellent | rsc.org |
| PtO₂ | Substituted Pyridines | 50-70 bar H₂, RT, Acetic Acid | Good | asianpubs.orgresearchgate.net |
| Rh/C | Pyridines | Lower atmospheric pressures | - | asianpubs.org |
| Rh/KB | Pyridine | Ambient T&P, AEM electrolyzer | 98% | nih.gov |
Intramolecular Cyclization Reactions for Piperidine Core Formation
Intramolecular cyclization strategies construct the piperidine ring by forming a key carbon-nitrogen or carbon-carbon bond within a single, appropriately functionalized acyclic precursor. nih.gov This approach offers a high degree of control over the substitution pattern of the final product.
A variety of reaction types can be employed to induce cyclization. For example, copper(II) carboxylate-promoted intramolecular carboamination of δ-alkenyl N-arylsulfonamides provides access to N-functionalized piperidines. nih.gov This oxidative cyclization process involves the formation of both a C-N and a C-C bond. nih.gov Radical-mediated cyclizations are another powerful tool. Cobalt(II) catalysis can be used for the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. nih.gov Other methods include intramolecular aza-Michael reactions and Prins-type cyclizations, where a homoallylic amine reacts with an aldehyde to form the piperidine ring. nih.govyoutube.com
The main challenge in these strategies is achieving the desired regio- and stereoselectivity, which is often controlled by the nature of the substrate and the reaction conditions. nih.gov
Multicomponent Condensation Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a product containing substantial portions of all reactants, offer a highly efficient pathway to complex molecular scaffolds like polysubstituted piperidines. nih.govmdpi.com These reactions are characterized by their operational simplicity, high atom economy, and ability to rapidly generate molecular diversity. nih.gov
The Hantzsch pyridine synthesis, a classic MCR, can be adapted to produce dihydropyridines, which can then be reduced to the corresponding piperidines. More contemporary examples include imine-based MCRs that lead to highly functionalized piperidines. nih.gov For instance, a one-pot, five-component reaction using an amine, an aldehyde, a β-ketoester, and another active methylene (B1212753) compound can yield complex piperidine structures. nih.gov The Ugi four-component reaction (U-4CR) has also been employed to create piperidine-containing scaffolds, demonstrating the versatility of isocyanide-based MCRs in heterocyclic synthesis. acs.org
The primary advantage of MCRs is the construction of the core piperidine ring and the simultaneous installation of multiple substituents in a single synthetic operation, making it a powerful strategy for building libraries of analogous compounds. mdpi.com
Stereoselective Synthesis and Chiral Control
Many biologically active piperidine derivatives are chiral, making the control of stereochemistry a critical aspect of their synthesis. Enantiomerically pure piperidine dicarboxylates are valuable building blocks, and their preparation relies on methods of asymmetric synthesis or the resolution of racemic mixtures.
Enzymatic Resolution of Racemic Intermediates
Enzymatic kinetic resolution is a highly effective method for separating enantiomers of a racemic mixture. This technique utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively catalyze a reaction on one enantiomer, leaving the other unreacted. nih.govacs.org The resulting mixture of a derivatized enantiomer and the unreacted enantiomer can then be separated.
| Enzyme | Substrate Type | Reaction | Selectivity Outcome | Reference |
| Lipase (Toyobo LIP-300) | Racemic Piperidine Atropisomer | Acylation | Selective isobutyrylation of the (+)-enantiomer | nih.govacs.org |
| Lipase PS | Racemic N-Boc-2-piperidineethanol | Acylation | Higher selectivity for the (R)-enantiomer | nih.gov |
| Porcine Pancreatic Lipase | Racemic N-Boc-2-piperidineethanol | Acylation | Opposite enantioselectivity (favors S-enantiomer) | nih.gov |
Asymmetric Catalysis in Piperidine Ring Formation
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and economical than using stoichiometric chiral auxiliaries or resolving racemic mixtures. acs.org
Several powerful asymmetric catalytic methods have been developed for the synthesis of chiral piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction provides access to enantioenriched 3-substituted tetrahydropyridines from pyridine precursors and boronic acids with excellent enantioselectivity. snnu.edu.cnnih.gov These intermediates can be subsequently reduced to the corresponding chiral piperidines. snnu.edu.cnnih.gov Another innovative approach is the enantioselective [4 + 2] annulation of imines with allenes, catalyzed by a C₂-symmetric chiral phosphepine, which furnishes a variety of functionalized piperidines with very good stereoselectivity. acs.org
Furthermore, chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis. A stereoselective one-pot amine oxidase/ene imine reductase cascade has been used for the asymmetric dearomatization of activated pyridines, yielding stereo-defined 3- and 3,4-substituted piperidines with high precision. nih.gov
| Catalytic System | Reaction Type | Product Type | Stereoselectivity | Reference |
| Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck | 3-Aryl-tetrahydropyridines | High yield and excellent enantioselectivity | snnu.edu.cnnih.gov |
| Chiral Phosphepine | [4+2] Annulation | Functionalized Piperidines | Very good stereoselectivity | acs.org |
| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Cascade | 3- and 3,4-Substituted Piperidines | Precise stereochemistry | nih.gov |
Chiral Auxiliary and Chiral Pool Synthetic Routes
The asymmetric synthesis of piperidine derivatives frequently relies on two powerful strategies: the use of chiral auxiliaries and the chiral pool. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. electronicsandbooks.com
Chiral auxiliary-based methods have proven effective for the enantioselective synthesis of piperidine alkaloids and their analogues. For instance, carbohydrate derivatives such as 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine have been employed as chiral auxiliaries. researchgate.net These auxiliaries leverage the steric and stereoelectronic properties of the carbohydrate to achieve high diastereofacial differentiation in reactions like the domino Mannich–Michael reaction, leading to highly enantioenriched dehydropiperidinones, which are precursors to substituted piperidines. researchgate.net Similarly, phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral building blocks. researchgate.net These auxiliaries allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring, providing access to a wide array of enantiopure polysubstituted piperidines. researchgate.net
The chiral pool provides a direct route to chiral piperidines. Amino acids are particularly valuable precursors due to their low cost and inherent chirality. electronicsandbooks.com A scalable, chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester, an analogue of dicarboxylates, has been developed starting from choro-homoserine. acs.org This multi-step process involves a formal [4+2] cyclization followed by a series of transformations to yield a single enantio- and diastereomer, demonstrating the power of this approach for producing complex chiral piperidines on a large scale. acs.org
| Strategy | Chiral Source Example | Key Reaction | Resulting Intermediate/Product |
| Chiral Auxiliary | D-arabinopyranosylamine | Domino Mannich–Michael reaction | N-arabinosyl dehydropiperidinones |
| Chiral Auxiliary | Phenylglycinol | Cyclocondensation | Oxazolopiperidone lactams |
| Chiral Pool | Choro-homoserine (amino acid) | Formal [4+2] cyclization | Orthogonally protected piperidine tricarboxylic acid diester |
Diastereoselective Transformations and Control of Relative Stereochemistry
Beyond establishing absolute stereochemistry, controlling the relative arrangement of substituents on the piperidine ring is critical. Diastereoselective transformations are employed to synthesize specific isomers (e.g., cis vs. trans). The development of methods that allow for the selective formation of a desired diastereomer is a key area of research.
A method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control over the reaction's selectivity simply by altering the sequence of the reaction steps. researchgate.net This provides a flexible platform for creating diverse molecular scaffolds. Diastereoselective reductions are also a crucial tool. In a synthesis starting from the chiral pool, a diastereoselective reduction step was key to establishing the final stereochemistry of a piperidine tricarboxylate intermediate. acs.org
In some cases, a mixture of diastereomers is formed, which then requires separation or conversion to a single isomer. For example, the synthesis of dimethyl 1-benzyl-piperidine-3,5-dicarboxylate, an analogue to the 2,4-dicarboxylate, can yield a 1:1 mixture of the cis- and trans-isomers. tandfonline.com However, a subsequent equilibration process can be employed to convert the mixture into the diastereomerically pure cis-isomer, which is a valuable intermediate for alkaloid synthesis. tandfonline.com This demonstrates that control of relative stereochemistry can be achieved both during a key bond-forming reaction and through post-synthetic manipulation.
| Transformation Type | Key Step/Method | Stereochemical Outcome | Example Application |
| Diastereoselective Reduction | Ketone Reduction | Formation of a single alcohol diastereomer | Synthesis of a piperidine tricarboxylate intermediate acs.org |
| Reaction Sequence Control | Altering the order of synthetic steps | Selective formation of different diastereomers | Synthesis of 2,4-disubstituted piperidines researchgate.net |
| Isomer Interconversion | Equilibration | Conversion of a cis/trans mixture to a single diastereomer | Preparation of pure cis-dimethyl 1-benzyl-piperidine-3,5-dicarboxylate tandfonline.com |
Functional Group Interconversions and Derivatization
Once the core piperidine dicarboxylate scaffold is assembled, further chemical modifications are often necessary. These transformations can involve the ester groups at the C2 and C4 positions or the nitrogen atom of the heterocycle, allowing for the synthesis of a diverse library of compounds.
Esterification and Transesterification Reactions
The methyl ester groups of this compound are typically introduced by esterification of the corresponding dicarboxylic acid. A common method involves reacting the dicarboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid at reflux temperatures. ijcce.ac.irgoogle.com This is a standard procedure for preparing esters from pyridine carboxylic acids and other related compounds. google.comresearchgate.net
Alternatively, esterification can be achieved under basic conditions. For example, a piperidine-4-carboxylic acid can be converted to its methyl ester by treatment with iodomethane (B122720) in the presence of a base like potassium carbonate in a solvent such as DMF. chemicalbook.com This method is effective for substrates that may be sensitive to strong acidic conditions.
| Reaction | Reagents | Conditions |
| Acid-Catalyzed Esterification | Dicarboxylic acid, Methanol, Sulfuric Acid | Reflux temperature |
| Base-Mediated Esterification | Carboxylic acid, Iodomethane, Potassium Carbonate | Room temperature |
Selective Amidation and Other Carboxylate Modifications
When a molecule contains two identical functional groups, such as the two methyl ester groups in this compound, performing a reaction on only one of them presents a significant challenge. A powerful strategy to address this is the use of orthogonally protected intermediates. acs.org In such a molecule, the different carboxyl groups are protected with groups that can be removed under different conditions, allowing for the selective deprotection and subsequent modification of one site while the other remains protected. acs.org This approach enables precise control over derivatization, such as converting one ester to an amide while leaving the other intact.
The conversion of a carboxylate group to an amide is a fundamental transformation in organic synthesis. This is typically achieved by reacting the carboxylic acid (or an activated derivative like an acyl chloride) with an amine. For instance, pseudoephedrine, when used as a chiral auxiliary, is attached to a molecule by forming an amide bond with a carboxylic acid. wikipedia.org This same principle can be applied to modify the carboxylate functions of a piperidine dicarboxylate after selective hydrolysis of the ester to the corresponding carboxylic acid.
| Goal | Strategy | Description |
| Selective Monofunctionalization | Orthogonal Protection | Use of different protecting groups for each carboxylate that can be removed under distinct conditions, enabling sequential modification. acs.org |
| Carboxylate to Amide Conversion | Amide Bond Formation | Reaction of a carboxylic acid (obtained from ester hydrolysis) with an amine to form an amide. |
Transformations at the Piperidine Nitrogen
The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various substituents that can modulate the compound's properties. Often, the nitrogen is protected during synthesis to prevent it from interfering with reactions at other parts of the molecule.
A widely used protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. chemicalbook.com This N-Boc protection is robust under many reaction conditions but can be readily removed with acid.
Other substituents can also be installed on the nitrogen. For example, N-benzyl groups are common and can be introduced by reacting the piperidine with a benzylating agent. tandfonline.com The synthesis of various N-substituted piperidines, including N-phenethyl and other N-alkyl derivatives, demonstrates the versatility of functionalization at this position. nih.gov These transformations are crucial for building molecular complexity and accessing a wide range of piperidine-based structures.
| N-Substitution | Reagent(s) | Resulting Group |
| N-Protection | Di-tert-butyl dicarbonate (Boc anhydride) | tert-butoxycarbonyl (Boc) |
| N-Alkylation | Benzylamine, Formaldehyde | Benzyl |
| N-Alkylation | Various alkyl halides or aldehydes/ketones via reductive amination | Alkyl, Phenethyl, etc. |
Reduction Chemistry of the Piperidine Ring System
The reduction of this compound presents challenges in achieving selectivity due to the presence of multiple reducible functional groups: the two ester moieties and the piperidine ring itself.
Chemoselective Reduction of Ester Functionalities
The selective reduction of the ester groups in the presence of the piperidine ring is a key transformation. The choice of reducing agent is critical to avoid undesired reduction of the heterocyclic core. Standard hydride reagents like lithium aluminum hydride (LAH) are typically too reactive and would likely lead to a mixture of products, including the reduction of both esters to alcohols and potential ring-opening.
Milder, more selective reagents are preferred for such transformations. For instance, diisobutylaluminum hydride (DIBAL-H) is often used for the partial reduction of esters to aldehydes at low temperatures. dtic.mil Another approach involves the use of catalytic transfer hydrogenation, which can offer high chemoselectivity for the reduction of specific functional groups while leaving others intact. organic-chemistry.org While direct studies on this compound are not available, related reductions of dicarboxylic acids and their derivatives often employ iridium-catalyzed hydrosilylation for chemoselective conversion to aldehydes or alcohols. uta.edu
Table 1: Potential Reagents for Chemoselective Ester Reduction
| Reagent | Potential Product(s) | Typical Conditions | Notes |
|---|---|---|---|
| Diisobutylaluminum hydride (DIBAL-H) | Piperidine-2,4-dicarbaldehyde | Low temperature (-78 °C) | Can be difficult to control, may yield diol |
| Sodium borohydride (B1222165) (NaBH₄) with additives | 2,4-bis(hydroxymethyl)piperidine | Methanol, Room Temp | Selectivity can be enhanced with certain additives |
Mechanistic Pathways of Hydride Transfer to the Piperidine Nitrogen
While the direct reduction of the piperidine C-N bonds is not typical under standard ester reduction conditions, the nitrogen atom plays a crucial role in the molecule's reactivity. In the context of reducing pyridinium (B92312) salt precursors to piperidines, hydride transfer is a key step. Rhodium-catalyzed transfer hydrogenation, for example, utilizes a formic acid/triethylamine mixture as a hydrogen source. dicp.ac.cn The mechanism involves the generation of a rhodium-hydride species which then delivers a hydride to the electrophilic carbon atoms of the pyridinium ring. A subsequent transamination can occur where a chiral primary amine displaces the original nitrogen atom, inducing chirality in the final piperidine product. dicp.ac.cn This process highlights the susceptibility of the C=N double bonds in the precursor to hydride attack, a pathway that is less relevant for the already saturated piperidine ring of this compound itself.
Cycloaddition Reactions Involving this compound as a Dienophile or Dipolarophile
Cycloaddition reactions are powerful tools for constructing cyclic systems. For this compound to participate, it would likely involve the C=C bond of an unsaturated precursor (a dihydropyridine) or the molecule would need to be transformed into a dipolar species.
As a saturated heterocycle, this compound itself cannot act as a dienophile in a Diels-Alder reaction, which requires a π-system. nih.govlibretexts.org However, its unsaturated precursor, a dimethyl dihydropyridine-2,4-dicarboxylate, could theoretically act as a dienophile. The electron-withdrawing ester groups would activate the double bond toward reaction with an electron-rich diene. libretexts.org
In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.orgijrpc.com The saturated piperidine ring is not a typical dipolarophile. However, it is conceivable to generate an azomethine ylide from the piperidine nitrogen and an adjacent carbon, which could then participate as the 1,3-dipole in reactions with activated alkenes or alkynes. nih.gov
Nucleophilic and Electrophilic Reactivity of the Piperidine Ring
The reactivity of the piperidine ring is dominated by the nucleophilicity of the secondary amine nitrogen.
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile. It can readily participate in nucleophilic substitution and addition reactions. For example, piperidine is known to react with electrophilic aromatic compounds in SNAr reactions. nih.gov The rate of such reactions is highly dependent on the solvent and the nature of the electrophile. nih.gov The ester groups at the 2 and 4 positions of this compound would exert an electron-withdrawing inductive effect, which would decrease the basicity and nucleophilicity of the nitrogen atom compared to unsubstituted piperidine.
Electrophilic substitution on the carbon atoms of the piperidine ring is generally difficult to achieve. Aromatic systems undergo electrophilic substitution readily due to the stability of the Wheland intermediate. msu.edu Saturated rings like piperidine lack this stabilization. Any reaction with a strong electrophile would most likely occur at the nucleophilic nitrogen atom (e.g., alkylation or acylation).
Rearrangement Reactions and Their Driving Forces
Rearrangement reactions in organic chemistry often involve the migration of an atom or group to an adjacent electron-deficient center, driven by the formation of a more stable species. wiley-vch.delibretexts.org For a saturated heterocyclic system like this compound, such rearrangements are not common unless the ring is first functionalized to introduce a suitable leaving group or an unstable intermediate is generated.
For instance, a reaction analogous to the Beckmann rearrangement could be envisioned if one of the ring carbons adjacent to the nitrogen were converted into a carbonyl group (a piperidone) and then to an oxime. libretexts.org Acid catalysis could then promote a ring expansion to a diazepanone. However, there is no specific literature describing such rearrangements for this compound itself.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies
Detailed mechanistic studies, such as kinetic analysis and isotopic labeling, provide profound insights into reaction pathways. nih.govresearchgate.net These studies can determine rate-limiting steps, identify intermediates, and map the movement of atoms throughout a reaction.
For example, kinetic studies on the nucleophilic substitution reactions of piperidine with various electrophiles have been used to determine reaction orders and calculate activation parameters, helping to distinguish between different mechanistic possibilities. documentsdelivered.com Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H by ²H, or ¹⁴N by ¹⁵N), is a powerful tool for tracking bonds that are broken and formed. dicp.ac.cnnih.govbohrium.com While these techniques are broadly applied in organic chemistry, specific kinetic or isotopic labeling studies focused on the reactivity of this compound were not identified in the surveyed literature. Such studies would be invaluable for confirming the mechanistic proposals discussed in the preceding sections.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride (LAH) |
| Diisobutylaluminum hydride (DIBAL-H) |
| Piperidine-2,4-dicarbaldehyde |
| 2,4-bis(hydroxymethyl)piperidine |
| Sodium borohydride |
| Dimethyl dihydropyridine-2,4-dicarboxylate |
Computational and Theoretical Investigations
Electronic Structure and Molecular Conformation Analysis
The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's behavior. Computational techniques are instrumental in mapping these characteristics for dimethyl piperidine-2,4-dicarboxylate.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) is a robust method for predicting the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. For this compound, DFT calculations, likely employing a basis set such as 6-311+G(2d,p), would be used to locate the geometry with the lowest electronic energy. tandfonline.com This process involves iteratively adjusting the bond lengths, bond angles, and dihedral angles until a stable state is reached.
Once the geometry is optimized, a vibrational analysis can be performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the infrared (IR) and Raman spectral peaks. For a related compound, 1-amino-2,6-dimethylpiperidine, DFT calculations have been successfully used to interpret its FTIR and FT-Raman spectra. researchgate.net A similar approach for this compound would yield a set of predicted vibrational frequencies, aiding in the theoretical characterization of the molecule.
| Parameter | Typical Method | Basis Set | Anticipated Outcome |
|---|---|---|---|
| Geometry Optimization | B3LYP | 6-311+G(2d,p) | Lowest energy 3D structure |
| Vibrational Frequencies | B3LYP | 6-311+G(2d,p) | Predicted IR and Raman spectra |
Conformational Landscape Mapping and Energy Minima Identification
Computational methods can map the potential energy surface of the molecule to identify different stable conformations (energy minima) and the energy barriers between them (transition states). For instance, in 2,4-disubstituted N-Boc piperidines, the lowest energy conformation can be a twist-boat form to accommodate bulky substituents in pseudo-equatorial positions. nih.gov A similar detailed conformational analysis of this compound would reveal its most likely shapes in different environments.
Molecular Interactions and Intermolecular Forces
The way molecules interact with each other governs their macroscopic properties, such as crystal structure and solubility. Computational chemistry provides insights into these non-covalent interactions.
Hydrogen Bonding Networks in Crystalline Architectures
In the solid state, molecules often arrange themselves in a regular, repeating pattern to form a crystal lattice. Hydrogen bonds play a crucial role in directing this self-assembly. rsc.org For this compound, the nitrogen atom of the piperidine (B6355638) ring can act as a hydrogen bond acceptor, while the presence of any N-H protons would make it a hydrogen bond donor. The carbonyl oxygen atoms of the ester groups are also potential hydrogen bond acceptors.
Computational studies can predict the formation and strength of these hydrogen bonds, helping to understand how individual molecules would pack in a crystal. The analysis of hydrogen bonding networks is essential for crystal engineering, where the goal is to design materials with specific properties. mdpi.com
Non-Covalent Interactions Analysis (e.g., NBO, Hirshfeld Surface)
Beyond classical hydrogen bonds, a range of other non-covalent interactions, such as van der Waals forces and C-H···O interactions, contribute to molecular stability and crystal packing. mdpi.com Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density between orbitals, providing a quantitative measure of the strength of these interactions. researchgate.net
Hirshfeld surface analysis is another powerful tool that visually represents intermolecular contacts in a crystal. researchgate.net By mapping properties like d_norm (which indicates contacts shorter or longer than van der Waals radii) onto the surface, one can identify and quantify the significant intermolecular interactions. For a synthesized pyrrolo[2,1-a]isoquinoline derivative, Hirshfeld calculations revealed the importance of O···H, H···C, Cl···H, and C···C contacts in its molecular packing. mdpi.com A similar analysis for this compound would provide a detailed picture of its intermolecular interaction landscape.
| Analysis Method | Information Provided | Application to this compound |
|---|---|---|
| Natural Bond Orbital (NBO) | Quantifies charge transfer and hyperconjugative interactions. | Elucidates the electronic stabilization arising from intermolecular interactions. |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular contacts in a crystal. | Identifies key interactions responsible for the crystal packing. |
Applications As Synthetic Precursors and Probes in Chemical Research
Building Blocks for Complex Polycyclic and Heterocyclic Architectures
The rigid, saturated ring system of dimethyl piperidine-2,4-dicarboxylate serves as an excellent scaffold for the synthesis of intricate molecular architectures, particularly alkaloids and other complex heterocycles. The defined stereochemical centers and the potential for differential functionalization of the two ester groups allow for the construction of fused and bridged ring systems.
While direct examples showcasing the 2,4-isomer are specific, the principle is well-established with closely related analogues. For instance, the synthesis of dimethyl 1-benzyl-cis-piperidine-3,5-dicarboxylate highlights the role of such diesters as crucial intermediates. This meso compound can be resolved enzymatically to yield chiral synthons that are subsequently elaborated into complex 3,5-disubstituted piperidines, which are key precursors for various indole (B1671886) alkaloids. The strategic placement of the carboxyl groups is paramount for building the subsequent rings required for the final alkaloid framework. This underscores the potential of the 2,4-dicarboxylate isomer to act as a valuable precursor for a different class of polycyclic natural products, where this specific substitution pattern is required. The piperidine (B6355638) ring provides a robust foundation upon which additional rings can be annulated through reactions involving its nitrogen atom and the functional groups at the C2 and C4 positions.
Precursors for the Synthesis of Conformationally Constrained Analogues
Restricting the conformational flexibility of a molecule is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. The piperidine scaffold is ideally suited for this purpose, and this compound serves as a key precursor in creating such preorganized molecular structures.
A notable application is in the synthesis of piperidine nucleosides designed as conformationally restricted mimics of Immucillins, which are potent inhibitors of carbohydrate-processing enzymes. In this context, the piperidine core is used to construct analogues that lock the spatial orientation of key hydroxyl groups and the nucleobase to resemble the bioactive conformation of the natural drug. The synthesis involves stereoselective preparation of a piperidine-based epoxide, followed by coupling with nucleobases. NMR analysis of the resulting piperidine nucleosides confirms that they adopt a specific chair conformation where the substituents are held in the desired equatorial orientation, thus mimicking the transition state of the enzymatic reaction more rigidly than a flexible analogue could. This preorganization is crucial for their function as enzyme inhibitors.
| Intermediate/Product | Role in Synthesis | Key Structural Feature | Reference |
|---|---|---|---|
| This compound (conceptual precursor) | Starting scaffold for creating the piperidine core | Bifunctional piperidine ring | |
| Piperidine-based cis-epoxide | Key intermediate for nucleobase coupling | Stereochemically defined epoxide ring | |
| Piperidine Nucleosides (Final Analogues) | Conformationally restricted Immucillin mimics | Equatorially oriented nucleobases and hydroxyls |
Intermediates in the Preparation of Advanced Pharmaceutical Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. Chiral piperidine derivatives are particularly sought after for their ability to form three-dimensional structures that can engage with biological targets in a highly specific manner, improving potency, selectivity, and pharmacokinetic properties.
This compound, especially in its enantiomerically pure forms like Dimethyl (2S,4R)-piperidine-2,4-dicarboxylate, is a valuable chiral building block for the construction of such advanced pharmaceutical scaffolds. The two ester groups can be selectively hydrolyzed, reduced, or converted into amides, allowing for the attachment of various pharmacophoric groups. This divergent approach enables the rapid generation of compound libraries for drug discovery programs. The piperidine core acts as a central scaffold, orienting the appended substituents in precise three-dimensional space to optimize interactions with protein binding sites. The synthesis of Immucillin analogues, as discussed previously, is a prime example where the piperidine dicarboxylate framework is foundational to a pharmaceutically relevant scaffold designed for enzyme inhibition.
| Advantage | Description | Relevance of Dicarboxylate Precursor | Reference |
|---|---|---|---|
| Modulation of Physicochemical Properties | The saturated ring improves properties like solubility and metabolic stability compared to aromatic systems. | Provides a non-aromatic core that can be functionalized to fine-tune properties. | |
| Enhanced Biological Activity and Selectivity | The rigid 3D structure allows for precise orientation of substituents to fit a target's binding site. | The C2 and C4 positions serve as anchor points for pharmacophores, creating stereochemically defined candidates. | |
| Improved Pharmacokinetic Properties | Piperidine-containing drugs often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. | The core scaffold is known to be well-tolerated and can be modified to optimize drug-like properties. |
Application in Enzyme Mechanism Elucidation via Synthetic Analogues
While this compound is a precursor for potent enzyme inhibitors like the Immucillin analogues, which mimic the transition state of enzymatic reactions, its specific application in creating probes solely for the elucidation of enzyme mechanisms is not extensively documented in the scientific literature. The synthesis of inhibitors provides insight into the nature of the transition state, but dedicated mechanistic studies often require analogues with specific labels (e.g., isotopic or fluorescent) or reactive groups designed to covalently modify the active site, for which the use of this specific diester as a starting material is not a prominent theme in published research.
Development of Novel Methodologies in Organic Synthesis
The chemical literature describes various methods for the synthesis of substituted piperidines, including this compound itself. However, the use of this compound as a foundational substrate for the development of new, broadly applicable synthetic methodologies or named reactions is not a well-established area of research. Its utility is primarily seen in its application as a building block for target-oriented synthesis rather than as a tool for methods development.
Advanced Analytical Characterization Techniques in Piperidine Dicarboxylate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including dimethyl piperidine-2,4-dicarboxylate. It provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular framework.
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural characterization of this compound. The chemical shifts (δ) in the ¹H NMR spectrum indicate the electronic environment of the different protons within the molecule. For the piperidine (B6355638) ring, protons attached to carbons adjacent to the nitrogen atom and the ester functionalities will resonate at different frequencies. The integration of the signals corresponds to the number of protons, and the coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry (cis or trans) of the substituents.
In the ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbonyl carbons of the ester groups, the carbons of the methyl esters, and the carbons of the piperidine ring appear in characteristic regions, confirming the presence of these functional groups.
Table 1: Hypothetical ¹H NMR Data for a Stereoisomer of this compound This table presents expected chemical shift ranges and multiplicities based on known data for similar piperidine structures, as specific experimental data for the target compound is not readily available in public literature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 3.5 - 3.8 | dd | J_ax-ax = 8-10, J_ax-eq = 3-4 |
| H-3ax | 1.8 - 2.0 | m | - |
| H-3eq | 2.1 - 2.3 | m | - |
| H-4 | 2.8 - 3.1 | m | - |
| H-5ax | 1.6 - 1.8 | m | - |
| H-5eq | 1.9 - 2.1 | m | - |
| H-6ax | 2.9 - 3.2 | m | - |
| H-6eq | 3.3 - 3.5 | m | - |
| OCH₃ (C2) | 3.70 | s | - |
| OCH₃ (C4) | 3.68 | s | - |
Table 2: Hypothetical ¹³C NMR Data for a Stereoisomer of this compound This table presents expected chemical shift ranges based on analogous compounds, as specific experimental data for the target compound is not readily available in public literature.
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2-ester) | 172 - 175 |
| C=O (C4-ester) | 171 - 174 |
| C-2 | 55 - 60 |
| C-3 | 25 - 30 |
| C-4 | 40 - 45 |
| C-5 | 24 - 29 |
| C-6 | 45 - 50 |
| OCH₃ (C2) | 51 - 53 |
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the this compound molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This is instrumental in tracing the proton network within the piperidine ring, for instance, by identifying the coupling between H-2 and the protons on C-3, and so on around the ring. acs.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. acs.org Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbons in the piperidine ring and the methyl groups of the esters.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
While NMR provides excellent information about the structure in solution, X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can establish the absolute stereochemistry of all chiral centers, as well as provide precise bond lengths, bond angles, and conformational details of the piperidine ring. This technique is the gold standard for stereochemical assignment. Although a specific crystal structure for this compound is not widely published, studies on similar piperidine carboxylate derivatives demonstrate the power of this technique in elucidating their three-dimensional structures. nih.govresearchgate.net
Chromatographic Methods for Purity Assessment and Stereoisomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of organic compounds. A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., a C18 column) and a mobile phase, the compound can be separated from any impurities. The purity is determined by the relative area of the peak corresponding to the target compound in the chromatogram.
Since this compound possesses chiral centers, it can exist as different stereoisomers (enantiomers and diastereomers). Chiral chromatography is a specialized form of HPLC that is used to separate these stereoisomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity. The separation of racemic piperidine carboxylic acid esters has been demonstrated using enzymatic hydrolysis in conjunction with analytical techniques to determine enantiomeric excess, highlighting the importance of chiral separation methods in this class of compounds. cdnsciencepub.comcdnsciencepub.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique in the structural elucidation of piperidine dicarboxylates, providing definitive confirmation of molecular weight and offering insights into the compound's structure through fragmentation analysis. For this compound, mass spectrometry validates the molecular formula (C9H15NO4) by identifying the molecular ion, and tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.
The molecular weight of this compound is 201.22 g/mol . nih.gov In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]+. This results in a prominent ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton.
The fragmentation of this compound is expected to follow pathways characteristic of piperidine derivatives and esters. The fragmentation process is initiated by the ionization of the molecule, and the resulting molecular ion undergoes a series of bond cleavages to produce smaller, stable fragment ions. The analysis of these fragments helps to piece together the structure of the parent molecule.
Key fragmentation pathways for the piperidine ring often involve initial cleavage at the C-C bonds adjacent to the nitrogen atom (α-cleavage). For diester compounds, common fragmentation includes the loss of the ester side chains. Predicted fragmentation patterns for protonated this compound would likely involve the sequential loss of its methoxycarbonyl groups.
A plausible fragmentation cascade for the [M+H]+ ion of this compound would involve the following steps:
Loss of a methoxy (B1213986) group (-OCH3) from one of the ester functionalities.
Subsequent loss of carbon monoxide (CO) from the remaining acylium ion.
Alternatively, the entire methoxycarbonyl radical (•COOCH3) can be cleaved.
Fragmentation of the piperidine ring itself, which can occur after the initial loss of the ester groups.
These fragmentation pathways give rise to a series of characteristic ions in the mass spectrum. The precise fragmentation pattern can be influenced by the ionization method and the energy applied during collision-induced dissociation (CID) in MS/MS experiments. General studies on piperidine alkaloids have shown that neutral elimination of substituents is a major fragmentation pathway. nih.gov
The table below outlines the expected key ions for this compound in a typical ESI-MS/MS spectrum.
| Ion | Description | Predicted m/z |
| [M+H]+ | Protonated molecular ion | 202.1 |
| [M+H - CH3OH]+ | Loss of methanol (B129727) from the protonated molecule | 170.1 |
| [M+H - •COOCH3]+ | Loss of a methoxycarbonyl radical | 143.1 |
| [M+H - COOCH3 - CO]+ | Subsequent loss of carbon monoxide | 115.1 |
This fragmentation data is invaluable for confirming the identity of synthesized this compound and for distinguishing it from other isomers or related compounds.
Q & A
Q. What are the standard protocols for synthesizing dimethyl piperidine-2,4-dicarboxylate, and what analytical techniques ensure purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted piperidine precursors and carboxylic acid derivatives. For example, analogous pyridine derivatives (e.g., dimethyl pyridine-2,4-dicarboxylate) are synthesized via nucleophilic substitution or condensation reactions, followed by esterification . Key steps include:
- Reaction Optimization : Control of temperature, pH, and solvent polarity to minimize side products .
- Purification : Column chromatography (e.g., using silica cartridges with gradients of ethyl acetate/cyclohexane) to isolate the target compound .
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
- Emergency Measures : Immediate rinsing with water for skin/eye exposure and access to safety showers/eye wash stations .
- Storage : Store in airtight containers under inert conditions (e.g., nitrogen) to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer :
- Parameter Tuning :
- Workflow : Use Design of Experiments (DoE) to systematically vary parameters and identify synergistic effects .
Q. What strategies address discrepancies between computational predictions and experimental data in structural analysis?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., APEX2 and SAINT-Plus software for data collection/refinement) .
- Advanced NMR : Utilize 2D techniques (e.g., HSQC, HMBC) to confirm connectivity in complex spectra .
- Hybrid Approaches : Combine density functional theory (DFT) calculations with experimental IR/Raman spectroscopy to validate electronic structures .
Q. How do ester substituents (methyl vs. ethyl) influence the physicochemical properties of piperidine-2,4-dicarboxylate derivatives?
- Methodological Answer :
- Property Comparison :
| Substituent | Solubility | Reactivity | Biological Half-Life |
|---|---|---|---|
| Methyl | Lower in water | Faster hydrolysis | Shorter |
| Ethyl | Higher in lipids | Slower enzymatic cleavage | Extended |
- Experimental Design : Synthesize analogs with varying esters and compare logP (octanol-water partition coefficient) via shake-flask methods .
Q. What methodological approaches evaluate the biological activity of this compound analogs in drug discovery?
- Methodological Answer :
- Enzyme Inhibition Assays :
- Jumonji-C Domain Inhibition : Measure IC₅₀ values using fluorescence polarization assays (e.g., for histone demethylase targets) .
- Kinase Profiling : Screen against kinase panels to identify off-target effects .
- In Silico Studies : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
